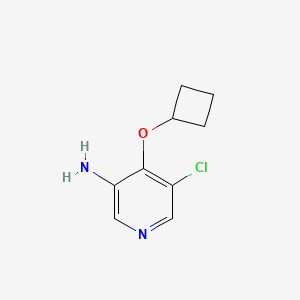

5-Chloro-4-cyclobutoxypyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11ClN2O |

|---|---|

Molecular Weight |

198.65 g/mol |

IUPAC Name |

5-chloro-4-cyclobutyloxypyridin-3-amine |

InChI |

InChI=1S/C9H11ClN2O/c10-7-4-12-5-8(11)9(7)13-6-2-1-3-6/h4-6H,1-3,11H2 |

InChI Key |

HNMUTWNDMNEBCU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=C(C=NC=C2N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 4 Cyclobutoxypyridin 3 Amine

Retrosynthetic Analysis and Strategic Disconnections

A plausible retrosynthetic pathway is outlined below:

Development of Key Precursor Intermediates

The successful synthesis of this compound hinges on the efficient preparation of key precursor intermediates. A central intermediate, as identified in the retrosynthetic analysis, is a suitably substituted pyridine (B92270) ring. The development of a robust method to synthesize a 3-amino-4-hydroxy-5-halopyridine core is paramount.

One potential precursor is 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile . While not a direct precursor to the target molecule, its synthesis highlights common strategies for constructing substituted pyridine rings that can be adapted.

| Precursor Intermediate | Synthetic Utility |

| 3-Amino-5-chloro-4-hydroxypyridine | Key intermediate for the final etherification step. |

| Substituted Pyridine N-oxides | Can facilitate nucleophilic substitution reactions. |

| Dihydropyridine derivatives | Can be precursors to the aromatic pyridine ring. |

Direct and Convergent Synthetic Routes to the Core Structure

The construction of the this compound core can be approached through either a direct or a convergent synthetic route. A direct route would involve building the pyridine ring with all necessary substituents in place or introduced in a sequential one-pot manner. A convergent route, as suggested by the retrosynthetic analysis, involves the synthesis of a key pyridine intermediate followed by subsequent functionalization.

Cyclization Reactions for Pyridine Ring Formation

The formation of the pyridine ring is a foundational step. Various methods exist for pyridine synthesis, often involving the condensation of carbonyl compounds with ammonia or amines. For a highly substituted pyridine like the target molecule, a multi-component reaction or a stepwise cyclization approach is often necessary.

Common cyclization strategies include:

Hantzsch Pyridine Synthesis: While traditionally used for dihydropyridines, modifications can lead to fully aromatized pyridines.

Guo-type Syntheses: Involving the reaction of enamines with 1,3-dicarbonyl compounds.

[4+2] Cycloaddition Reactions: Diels-Alder type reactions can be employed to construct the six-membered ring.

The choice of cyclization method will depend on the availability of starting materials and the desired substitution pattern of the initial pyridine ring.

Introduction of Amine Functionality at C3 Position

Introducing an amine group at the C3 position of the pyridine ring is a critical transformation. Direct amination of an unsubstituted pyridine at the C3 position is challenging due to the electronic nature of the ring. More commonly, the amine group is introduced from a precursor functional group or through a directed C-H amination.

Methods for introducing the C3-amino group include:

Reduction of a Nitro Group: If a 3-nitropyridine precursor can be synthesized, its reduction to the corresponding amine is a straightforward and high-yielding reaction.

Hofmann or Curtius Rearrangement: Starting from a pyridine-3-carboxamide or a pyridine-3-carbonyl azide, respectively, these rearrangements can furnish the 3-amino pyridine.

Directed C-H Amination: Recent advances in catalysis have enabled the direct amination of C-H bonds, although regioselectivity can be a challenge.

| Reaction | Reagents and Conditions |

| Nitro Reduction | SnCl2, HCl or H2, Pd/C |

| Hofmann Rearrangement | Br2, NaOH |

| Curtius Rearrangement | DPPA, heat; then H2O |

Halogenation at C5 Position

The introduction of a chlorine atom at the C5 position of the pyridine ring can be achieved through electrophilic halogenation. The reactivity of the pyridine ring towards electrophiles is lower than that of benzene (B151609), and the position of substitution is influenced by the existing substituents.

For a 3-amino-4-hydroxypyridine intermediate, the activating and directing effects of the amino and hydroxyl groups will influence the regioselectivity of halogenation. The C5 position is meta to the amino group and ortho to the hydroxyl group, making it a plausible site for electrophilic attack.

Common halogenating agents include:

N-Chlorosuccinimide (NCS)

Sulfuryl chloride (SO2Cl2)

Chlorine gas (Cl2)

The reaction conditions, such as solvent and temperature, can be optimized to achieve the desired regioselectivity and yield.

Etherification with Cyclobutanol at C4 Position

The final step in the proposed convergent synthesis is the etherification of the 4-hydroxy group with cyclobutanol. This can be achieved through a Williamson ether synthesis or a Mitsunobu reaction.

Williamson Ether Synthesis: This method involves the deprotonation of the 4-hydroxypyridine with a suitable base to form the corresponding alkoxide, which then reacts with a cyclobutyl halide or tosylate.

| Base | Cyclobutyl Electrophile | Solvent |

| NaH | Cyclobutyl bromide | DMF, THF |

| K2CO3 | Cyclobutyl tosylate | Acetonitrile |

Mitsunobu Reaction: This reaction allows for the direct coupling of an alcohol (cyclobutanol) with the 4-hydroxypyridine in the presence of a phosphine (B1218219) and an azodicarboxylate. This method often proceeds under mild conditions and with high yields.

The choice between these methods will depend on the reactivity of the substrates and the desired reaction conditions.

Optimization of Reaction Conditions and Catalyst Systems

The successful synthesis of this compound hinges on the meticulous optimization of reaction parameters at each synthetic step. The following subsections detail the critical factors that influence the efficiency and outcome of the synthesis.

For the initial nucleophilic aromatic substitution of a polychlorinated pyridine with cyclobutanol, the choice of solvent is critical. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often employed as they can effectively solvate the cationic species formed during the reaction and facilitate the displacement of the chloride. The reaction temperature is a key variable to control selectivity. A lower temperature may favor substitution at the most activated position, while higher temperatures could lead to a mixture of products or decomposition.

In the subsequent reduction of the nitro group, the solvent and temperature are again crucial. For catalytic hydrogenation, alcoholic solvents like ethanol or methanol (B129727) are common. The reaction is typically run at room temperature, although gentle heating may be required to drive the reaction to completion. For reductions using metals in acidic media, the choice of acid and its concentration, along with the reaction temperature, will dictate the reaction rate and the potential for side reactions.

| Reaction Step | Solvent System | Temperature Range (°C) | Observations |

| Nucleophilic Aromatic Substitution | DMF, DMSO, NMP | 25 - 100 | Higher temperatures may be required but can decrease selectivity. |

| Catalytic Hydrogenation | Ethanol, Methanol | 25 - 50 | Generally performed at or near room temperature. |

| Metal-catalyzed Reduction | Acetic Acid, HCl | 25 - 80 | Exothermic reaction may require initial cooling. |

The reduction of the 3-nitro group to the 3-amine is a critical step where catalyst selection plays a pivotal role. Catalytic hydrogenation is a widely used and effective method.

Commonly used catalysts include:

Palladium on carbon (Pd/C)

Platinum on carbon (Pt/C)

Raney Nickel (Raney Ni)

The choice of catalyst can influence the reaction's efficiency and selectivity. For instance, Pd/C is a versatile and widely used catalyst for nitro group reductions. The catalyst loading is another important parameter to optimize. A higher loading will increase the reaction rate but also the cost. Typically, catalyst loading in the range of 1-10 mol% is employed for laboratory-scale synthesis.

Alternatively, reduction can be achieved using metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. These methods are often cost-effective and robust, making them suitable for larger-scale synthesis.

| Catalyst | Catalyst Loading (mol%) | Advantages | Disadvantages |

| Pd/C | 1 - 10 | High activity, good selectivity | Cost, potential for hydrogenolysis of C-Cl bond |

| Pt/C | 1 - 10 | Effective for a wide range of substrates | Cost |

| Raney Ni | 5 - 20 | Lower cost | Pyrophoric, may require higher pressures |

| Fe/CH₃COOH | Stoichiometric | Low cost, robust | Large amount of metal waste |

| SnCl₂/HCl | Stoichiometric | Mild conditions | Tin waste can be problematic |

For catalytic hydrogenation, the hydrogen pressure is a key parameter. While many nitro group reductions can be carried out at atmospheric pressure, higher pressures (e.g., 50-100 psi) can significantly increase the reaction rate. The optimal pressure will depend on the substrate, catalyst, and solvent.

Reaction time is another critical factor that needs to be monitored to ensure the reaction goes to completion without the formation of byproducts. Progress of the reaction can be conveniently tracked using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Scalable Synthesis Considerations for Research Applications

For the synthesis of this compound for research applications, scalability is an important consideration. The chosen synthetic route should be amenable to producing gram to multi-gram quantities of the target compound.

Key considerations for scalable synthesis include:

Cost of starting materials: The commercial availability and cost of the starting pyridine derivative are important factors.

Safety of reagents and reactions: The use of hazardous reagents should be minimized, and reaction conditions should be chosen to be as safe as possible.

Ease of purification: The purification of intermediates and the final product should be straightforward, preferably involving crystallization rather than chromatography.

Waste generation: The amount of waste generated should be minimized to make the process more environmentally friendly.

The proposed route involving nucleophilic aromatic substitution, nitration, and reduction is generally scalable. The use of cost-effective reagents like iron for the reduction step can be advantageous for larger-scale synthesis.

Novel Synthetic Pathways to the this compound Scaffold

While the previously described route is a plausible and robust approach, the development of novel synthetic pathways is an ongoing area of research in organic chemistry. Alternative strategies for the synthesis of the this compound scaffold could involve:

C-H Activation/Amination: Direct amination of a pre-functionalized 5-chloro-4-cyclobutoxypyridine at the 3-position through a transition-metal-catalyzed C-H activation/amination reaction. This would offer a more atom-economical approach.

Rearrangement Reactions: Synthesis of a suitably substituted precursor that could undergo a rearrangement reaction, such as a Hofmann or Curtius rearrangement, to generate the 3-amino group.

Building the Pyridine Ring: A convergent approach where the substituted pyridine ring is constructed from acyclic precursors already containing the required chloro, cyclobutoxy, and amino functionalities or their precursors.

These novel approaches could potentially offer advantages in terms of efficiency, selectivity, and environmental impact compared to more traditional methods.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy provides a detailed map of the hydrogen and carbon environments within a molecule, offering unambiguous evidence for its structure.

The ¹H NMR spectrum is anticipated to provide key signals that serve as a unique fingerprint for the molecule. The spectrum would be characterized by distinct resonances for the aromatic protons on the pyridine (B92270) ring, the protons of the cyclobutoxy group, and the protons of the amine group.

Pyridine Ring Protons: The pyridine ring is expected to show two distinct signals for its two aromatic protons. Due to the substitution pattern, these protons would appear as singlets or narrowly split doublets, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing chloro and cyclobutoxy groups. tandfonline.comtandfonline.com Typically, protons on a pyridine ring resonate in the downfield region of the spectrum.

Cyclobutoxy Group Protons: The cyclobutoxy substituent would exhibit a more complex set of signals. The proton on the carbon attached to the oxygen (the methine proton) would appear as a quintet further downfield due to the deshielding effect of the oxygen atom. The remaining methylene (B1212753) protons on the cyclobutane (B1203170) ring would likely present as overlapping multiplets in the aliphatic region of the spectrum. researchgate.net

Amine Protons: The amine (NH₂) protons would typically appear as a broad singlet. The chemical shift of this signal can be variable and is often influenced by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Chloro-4-cyclobutoxypyridin-3-amine No experimental data is available for this compound. The following table is a prediction based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Pyridine H-2 | 7.5 - 8.0 | s |

| Pyridine H-6 | 7.8 - 8.2 | s |

| -OCH- (cyclobutoxy) | 4.5 - 5.0 | quint |

| -CH₂- (cyclobutoxy) | 1.8 - 2.5 | m |

| -NH₂ | 3.5 - 5.5 | br s |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Pyridine Ring Carbons: The five carbon atoms of the pyridine ring are expected to resonate in the aromatic region of the spectrum (typically 110-160 ppm). The carbons directly bonded to the electronegative nitrogen, chlorine, and oxygen atoms (C-2, C-4, C-5, and C-3) would be shifted further downfield. libretexts.orgoregonstate.edu

Cyclobutoxy Group Carbons: The cyclobutoxy group would show signals in the aliphatic region. The carbon atom bonded to the oxygen (-OCH-) would be the most deshielded of this group, appearing around 70-80 ppm. The other methylene carbons of the cyclobutane ring would appear at higher fields. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound No experimental data is available for this compound. The following table is a prediction based on analogous structures.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | 140 - 145 |

| Pyridine C-3 | 125 - 130 |

| Pyridine C-4 | 150 - 155 |

| Pyridine C-5 | 115 - 120 |

| Pyridine C-6 | 145 - 150 |

| -OCH- (cyclobutoxy) | 70 - 80 |

| -CH₂- (cyclobutoxy) | 20 - 30 |

| -CH₂-CH₂- (cyclobutoxy) | 10 - 15 |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal Growth and Optimization

The initial and critical step for any crystallographic analysis is the cultivation of high-quality single crystals. For a compound like this compound, this process would typically involve dissolving the purified compound in a suitable solvent or a mixture of solvents. The selection of the solvent system is paramount and is often determined through a series of small-scale screening experiments with solvents of varying polarities.

Common techniques for single crystal growth that would be explored include:

Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent evaporates slowly over a period of days or weeks. This gradual increase in concentration can lead to the formation of well-ordered crystals.

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel that contains a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the solution of the compound reduces its solubility, promoting crystallization.

Cooling Crystallization: A solution of the compound, saturated at a higher temperature, is slowly cooled. The decrease in solubility with temperature can induce the formation of single crystals.

Optimization of this process would involve systematically varying parameters such as the choice of solvent, the concentration of the solution, the temperature, and the rate of evaporation or cooling. The goal is to produce crystals of sufficient size and quality, free from defects, for X-ray diffraction analysis.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

Once a suitable single crystal is obtained, its molecular structure can be determined using single-crystal X-ray diffraction. This powerful analytical technique provides precise three-dimensional coordinates of the atoms within the crystal lattice. From these coordinates, it is possible to calculate key geometric parameters.

Without experimental data, a hypothetical data table for the bond lengths, bond angles, and torsional angles of this compound cannot be populated with accurate values. Such a table would typically be generated from the refined crystallographic information file (CIF) and would include:

Bond Lengths: The distances between covalently bonded atoms (e.g., C-C, C-N, C-O, C-Cl). These values provide insight into the bond order and the nature of the chemical bonds.

Bond Angles: The angles formed by three connected atoms (e.g., C-N-C, O-C-C). These angles define the local geometry around each atom.

Torsional Angles (Dihedral Angles): The angles between two planes defined by four atoms. These are crucial for describing the conformation of the molecule, particularly the orientation of the cyclobutoxy group relative to the pyridine ring.

Conformational Analysis in the Crystalline State

The torsional angles derived from the X-ray diffraction data are fundamental to understanding the conformational preferences of this compound in the solid state. The analysis would focus on:

The planarity of the pyridine ring.

The orientation of the amine and chloro substituents relative to the pyridine ring.

The conformation of the cyclobutoxy group. The four-membered cyclobutane ring is not planar and can adopt a puckered conformation. The specific puckering and the orientation of the cyclobutoxy group relative to the pyridine ring would be a key feature of the analysis.

This information is vital for understanding how the molecule's shape influences its interactions with its environment.

Elucidation of Intermolecular Interactions and Supramolecular Assembly

In the crystalline state, molecules of this compound would be arranged in a highly ordered, repeating pattern. The forces that govern this arrangement are a variety of non-covalent intermolecular interactions. A detailed crystallographic study would identify and characterize these interactions, which could include:

Hydrogen Bonding: The amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the cyclobutoxy group can act as hydrogen bond acceptors. The presence and geometry of these hydrogen bonds would be a primary focus, as they often play a dominant role in determining the crystal packing.

Halogen Bonding: The chlorine atom could potentially participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic site on a neighboring molecule.

π-π Stacking: The aromatic pyridine rings of adjacent molecules may engage in π-π stacking interactions.

The elucidation of these interactions is key to understanding the supramolecular assembly of the compound, which describes how individual molecules come together to form a larger, organized structure.

Analysis of Crystal Packing and Lattice Dynamics

Lattice dynamics, which pertains to the collective vibrations of the atoms in the crystal, could be investigated through techniques such as solid-state NMR or Raman spectroscopy, often complemented by computational modeling. However, the primary crystallographic report would focus on the static picture of the crystal packing.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory serves as a powerful tool to model the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. For a molecule like 5-Chloro-4-cyclobutoxypyridin-3-amine, DFT calculations can elucidate a range of properties from its electron distribution to its vibrational modes.

Electronic Structure and Charge Distribution Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. In this compound, the distribution of electrons is influenced by the electronegativity of the chlorine, nitrogen, and oxygen atoms. This leads to a non-uniform charge distribution across the molecule, creating regions that are electron-rich or electron-deficient. This charge landscape is a key determinant of how the molecule will interact with other chemical species.

Optimized Molecular Geometries and Conformers

The three-dimensional arrangement of atoms in this compound is not static. The cyclobutoxy group, in particular, can adopt different puckered conformations, and its orientation relative to the pyridine (B92270) ring can vary. DFT calculations can identify the most stable (lowest energy) conformers by optimizing the molecular geometry. This process reveals the preferred spatial arrangement of the atoms and provides precise bond lengths and angles for the most probable structures.

Vibrational Frequency Analysis for Spectroscopic Assignment

Theoretical vibrational frequency analysis can predict the infrared and Raman spectra of this compound. Each vibrational mode corresponds to a specific stretching, bending, or twisting motion of the atoms. By calculating these frequencies, it is possible to assign the peaks observed in experimental spectra to specific molecular motions, aiding in the structural characterization of the compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Reactivity Indices)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. From the HOMO and LUMO energies, various reactivity indices such as electronegativity, chemical hardness, and softness can be derived to quantify the molecule's chemical behavior.

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO |

| Electronegativity (χ) | A measure of the power of an atom or a group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions. |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface map provides a visual representation of the charge distribution around the molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), susceptible to nucleophilic attack. This mapping is invaluable for predicting sites of intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital analysis offers a detailed picture of the bonding within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs. NBO analysis can quantify the delocalization of electron density, such as hyperconjugative interactions, which contribute to the molecule's stability. It provides insights into the nature of the chemical bonds (e.g., sigma and pi bonds) and the hybridization of the atomic orbitals involved.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational lens to observe the time-dependent behavior of molecules, offering insights into their flexibility, conformational preferences, and interactions with their environment. For a molecule like this compound, MD simulations can elucidate its dynamic nature at an atomic level.

The conformational landscape of a molecule dictates its physical and chemical properties. For analogs of this compound, computational studies, including torsional energy analysis, have been employed to understand their preferred three-dimensional arrangements. nih.gov The flexibility of the molecule is largely centered around the rotatable bonds, particularly the ether linkage between the cyclobutyl group and the pyridine ring, as well as the orientation of the amine group.

The surrounding solvent environment can significantly influence a molecule's conformational equilibrium. Theoretical studies on 3-substituted pyridines have utilized computational models like the Conductor-like Screening Model (COSMO) to account for the implicit effects of a solvent, such as water. mdpi.com These models simulate the dielectric continuum of the solvent to predict how it stabilizes or destabilizes different molecular conformations. mdpi.com

For pyridine analogs, computational descriptors related to solvation, such as solvation free energies and cavitation energy, have been calculated to understand their behavior in different environments. acs.orgnih.gov Studies have shown that properties like aqueous desolvation can be a dominant factor influencing the behavior of substituted pyridines. nih.govnih.gov By performing MD simulations in explicit solvent boxes (e.g., water), one can directly observe the reorganization of solvent molecules around the solute and the formation of specific interactions, like hydrogen bonds between the amine group or pyridine nitrogen and water molecules, which in turn affect the conformational preferences of this compound.

Computational methods are instrumental in predicting the non-covalent interactions that govern how a molecule interacts with other entities. For pyridine-containing analogs, docking studies and interaction analyses are performed to understand their potential binding modes. nih.gov These studies can identify key interaction points, such as the pyridine nitrogen acting as a hydrogen bond acceptor or the amine group acting as a hydrogen bond donor.

The electrostatic potential map of pyridine derivatives reveals regions of positive and negative charge, indicating sites prone to electrophilic or nucleophilic attack and electrostatic interactions. nih.gov The presence of the chlorine atom introduces a region of electronegativity, while the cyclobutoxy group contributes to hydrophobic (van der Waals) interactions. Theoretical models can quantify the strength and geometry of these potential interactions, providing a foundational understanding of the molecule's intermolecular behavior without referencing specific biological targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies on Analogs

QSAR and cheminformatics provide a framework for correlating a compound's structural features with its properties or activities. By studying analogs of this compound, predictive models can be developed.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical information. For studies involving aminopyridine and related pyridine derivatives, a wide array of descriptors are generated to capture various aspects of the molecular structure. nih.govnih.gov These descriptors are typically categorized as follows:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule, such as the Wiener index and Randiac's connectivity index. nih.gov

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment. nih.govnih.gov

Constitutional Descriptors: These reflect the basic composition of the molecule, including molecular volume and area. nih.gov

Molecular Properties: These include descriptors like Polar Surface Area (PSA) and logP, which relate to the molecule's polarity and hydrophobicity. nih.govnih.gov

The table below summarizes various molecular descriptors used in the analysis of pyridine analogs.

| Descriptor Category | Example Descriptors | Reference |

| Topological | Wiener Index, Randiac's Connectivity Index | nih.gov |

| Quantum Chemical | HOMO Energy, LUMO Energy, Dipole Moment | nih.govnih.gov |

| Constitutional | CPK Volume, CPK Area | nih.gov |

| Molecular Properties | Polar Surface Area (PSA), logP (hydrophobicity) | nih.govnih.gov |

| Hansch Parameters | π (hydrophobicity), σ (electronic), Es (steric) | acs.org |

| Solvation | Solvation Free Energies, Cavitation Energy | nih.gov |

Once generated, feature selection methods are applied to choose the most relevant descriptors that have the highest correlation with the property being modeled, thereby avoiding overfitting and improving the model's predictive power.

With a set of selected descriptors, statistical methods are used to build a mathematical model that links the structural features to the property of interest. For aminopyridine derivatives, various regression techniques have been successfully applied to construct QSAR models. nih.gov

The performance and predictive capability of these models are evaluated using several statistical metrics. A high correlation coefficient (r²) indicates a good fit of the model to the training data, while the cross-validated squared correlation coefficient (Q²) assesses the model's predictive ability on new data. nih.govnih.gov The Fischer F-test and Quality factor (Q) are also used to judge the statistical significance of the developed models. nih.govresearchgate.net

The table below presents statistical metrics commonly used to validate QSAR models for aminopyridine analogs.

| Statistical Metric | Description | Reference |

| r² (Correlation Coefficient) | Measures the goodness-of-fit of the model to the training data. | nih.gov |

| Q² (Cross-validated r²) | Assesses the predictive power of the model through internal cross-validation. | nih.govnih.gov |

| Fischer F-test | Determines the statistical significance of the regression model. | nih.govresearchgate.net |

| Q (Quality Factor) | Represents the ratio of the correlation coefficient to the standard error of the estimate. | nih.govresearchgate.net |

| Standard Error | Measures the dispersion of prediction errors. | nih.gov |

These validated QSAR models can then be used for predictive analytics, allowing for the in silico screening of novel, un-synthesized analogs to estimate their theoretical properties and prioritize them for further investigation. researchgate.net

Molecular Docking and Binding Mode Predictions for Related Scaffolds

Due to the absence of specific molecular docking studies for this compound in the reviewed literature, this section will explore the computational predictions of binding modes for structurally related aminopyridine and alkoxypyridine derivatives. These studies on analogous scaffolds provide valuable insights into the potential interactions that this compound might form within a biological target's binding site.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

In studies of related 3-aminopyridine (B143674) derivatives, the amino group is frequently observed to act as a crucial hydrogen bond donor, interacting with backbone carbonyls or specific amino acid side chains such as aspartate and glutamate. For instance, in a study on 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives, the 3-amino group was shown to be critical for forming key interactions within the target protein. researchgate.net

The 4-alkoxy substituent, analogous to the cyclobutoxy group in the title compound, can influence binding in several ways. The oxygen atom can act as a hydrogen bond acceptor, while the alkyl or cycloalkyl portion can engage in hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket. For example, molecular docking studies on 3-hydroxypyridine-4-one derivatives, which also feature a 4-position oxygenated substituent, revealed that this group could participate in key interactions within the acetylcholinesterase active site. researchgate.netnih.gov

The pyridine ring itself can form π-π stacking or π-cation interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan within the binding site. The chlorine atom at the 5-position of the pyridine ring can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

A hypothetical binding mode for this compound, extrapolated from these related scaffolds, might involve a combination of these interactions. The 3-amino group could anchor the molecule through hydrogen bonding, while the cyclobutoxy group occupies a hydrophobic pocket. The pyridine core would likely be involved in aromatic interactions, and the 5-chloro substituent could provide additional specificity through halogen bonding.

The following table summarizes potential interactions based on the analysis of related scaffolds:

| Functional Group of this compound | Potential Interacting Residues in a Protein Binding Site | Type of Interaction |

| 3-Amino Group | Aspartate, Glutamate, Serine, Threonine, Backbone Carbonyls | Hydrogen Bonding |

| Pyridine Nitrogen | Polar residues, Metal ions | Hydrogen Bonding, Coordination |

| Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine | π-π Stacking, π-Cation Interactions |

| 4-Cyclobutoxy Group | Leucine, Isoleucine, Valine, Alanine | Hydrophobic Interactions, van der Waals Forces |

| 5-Chloro Group | Electron-rich atoms (e.g., backbone carbonyl oxygen) | Halogen Bonding |

Activity Cliff Analysis and Structure-Activity Landscape (SAR) Mapping

Activity cliffs are defined as pairs of structurally similar compounds that exhibit a large difference in potency against a specific biological target. rsc.org The analysis of these cliffs is instrumental in understanding the structure-activity relationship (SAR) of a series of compounds. For pyridine-based scaffolds, particularly those explored as kinase inhibitors, activity cliff analysis has been a valuable tool. nih.govresearchgate.net

While no specific activity cliff data is available for this compound, we can infer potential SAR trends from related series of kinase inhibitors. In many kinase inhibitor scaffolds, small structural modifications can lead to significant changes in activity. For example, the substitution pattern on the pyridine ring is often a determinant of selectivity and potency.

The structure-activity landscape (SAR) mapping for a compound series provides a visual representation of how changes in chemical structure affect biological activity. For a hypothetical series of analogs of this compound, SAR mapping would explore variations at several key positions:

The 3-amino group: Modifications to this group, such as acylation or alkylation, would likely have a profound impact on activity, as it is predicted to be a key interaction point. Any change that removes the hydrogen bond donating capacity could lead to a significant drop in potency, creating an activity cliff.

The 4-cyclobutoxy group: The size and nature of the alkoxy group at this position could influence binding in a hydrophobic pocket. A systematic exploration of different alkyl and cycloalkyl groups would be necessary to map this region of the SAR landscape. A switch from a cyclobutoxy to a smaller (e.g., methoxy) or larger (e.g., cyclohexyloxy) group could result in a sharp change in activity if the pocket has strict steric constraints.

The 5-chloro group: The presence and position of the halogen can be critical. Replacing the chlorine with other halogens (F, Br, I) or with a hydrogen atom would help to understand the role of halogen bonding and electronic effects. The difference in activity between the chlorinated compound and its non-chlorinated analog could represent a significant activity cliff.

The following table outlines hypothetical structural modifications and their potential impact on biological activity, which would be key areas of investigation in an SAR mapping study.

| Position of Modification | Structural Change | Potential Impact on Activity | Rationale |

| 3-Amino | N-methylation | Decrease | Loss of hydrogen bond donor capability |

| 3-Amino | N-acetylation | Significant Decrease | Steric hindrance and loss of H-bond donor |

| 4-Cyclobutoxy | Replacement with Methoxy | Variable | Depends on the size of the hydrophobic pocket |

| 4-Cyclobutoxy | Replacement with Cyclohexyloxy | Variable | Potential for improved hydrophobic interactions or steric clash |

| 5-Chloro | Replacement with Hydrogen | Decrease | Loss of halogen bonding and altered electronics |

| 5-Chloro | Replacement with Fluorine | Variable | Altered halogen bonding potential and electronics |

Theoretical Reactivity and Reaction Mechanism Studies

Theoretical studies on the reactivity of substituted pyridines can provide insights into their chemical behavior and potential metabolic pathways. The electronic properties of the pyridine ring are significantly influenced by its substituents.

The pyridine ring is inherently electron-deficient, and this effect is enhanced by the presence of the electronegative chlorine atom in this compound. This electron deficiency makes the pyridine ring less susceptible to electrophilic aromatic substitution than benzene (B151609). wikipedia.org When such reactions do occur, they are predicted to favor the positions that are least deactivated.

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The chlorine atom at the 5-position could potentially be displaced by a strong nucleophile, although positions 2, 4, and 6 are generally more activated for SNAr in pyridine systems. Theoretical calculations could predict the activation barriers for nucleophilic attack at different positions on the ring. Recent studies have shown that pyridine N-oxidation can lower the energy barrier for the dechlorination process of chloropyridines. nih.gov

Computational studies, such as those employing Density Functional Theory (DFT), can be used to model the reaction mechanisms involving this compound. For example, the mechanism of a coupling reaction involving the amino group could be elucidated by calculating the energies of intermediates and transition states. Similarly, the metabolic fate of the molecule could be predicted by modeling potential oxidation or conjugation reactions. For instance, DFT has been used to study the reactive nature and substitution reactions of dichloropyridines. researchgate.net

The following table summarizes the predicted reactivity at different sites of the molecule based on general principles of pyridine chemistry.

| Site of Reactivity | Type of Reaction | Influencing Factors |

| 3-Amino Group | Nucleophilic attack (e.g., acylation, alkylation) | Availability of the nitrogen lone pair |

| Pyridine Ring | Nucleophilic Aromatic Substitution | Electron-withdrawing nature of the ring and the chloro substituent |

| Pyridine Ring | Electrophilic Aromatic Substitution | Generally disfavored due to the electron-deficient ring |

| 5-Chloro Group | Nucleophilic displacement | Requires strong nucleophiles and potentially harsh conditions |

Chemical Transformations and Derivatization Studies

Reactivity of the 3-Amino Group

The 3-amino group is a primary site for derivatization, readily undergoing reactions typical of primary aromatic amines. These modifications are fundamental in constructing a variety of derivatives with potential applications in medicinal chemistry and materials science.

The nitrogen atom of the amino group can be functionalized through N-alkylation and N-acylation reactions. N-alkylation introduces alkyl substituents, which can alter the steric and electronic properties of the molecule. This reaction typically proceeds by treating the amine with an alkyl halide in the presence of a base. google.com

N-acylation, the introduction of an acyl group, is another common transformation. This is often achieved by reacting the amine with an acyl chloride or an acid anhydride. google.com These reactions are fundamental in peptide synthesis and the creation of amide-containing compounds. Current time information in Winnipeg, CA.

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Alkyl Halide | Secondary or Tertiary Amine |

| N-Acylation | Acyl Chloride | Amide |

| N-Acylation | Acid Anhydride | Amide |

Note: This table represents general transformations and specific examples for 5-Chloro-4-cyclobutoxypyridin-3-amine are not detailed in the available literature.

The primary amino group serves as a precursor for the synthesis of imine, amide, and urea (B33335) derivatives. Imines, or Schiff bases, are formed through the condensation of the amine with aldehydes or ketones. google.com

Amide bond formation is a cornerstone of organic synthesis, and the 3-amino group of the title compound can be readily converted to a wide array of amides by reaction with carboxylic acids or their activated derivatives. researchgate.net

Urea derivatives can be synthesized from the amine by reaction with isocyanates or through phosgene-mediated couplings. parchem.comgoogle.com These derivatives are of significant interest due to their prevalence in biologically active molecules. parchem.com

Table 2: Synthesis of Imine, Amide, and Urea Derivatives

| Derivative | Reagent(s) | Key Functional Group |

| Imine | Aldehyde or Ketone | C=N |

| Amide | Carboxylic Acid (or derivative) | -C(O)NH- |

| Urea | Isocyanate or Phosgene equivalent | -NHC(O)NH- |

Note: This table outlines general synthetic pathways. Specific experimental data for this compound is limited in the reviewed sources.

A significant application of this compound is in the synthesis of fused heterocyclic systems. The 3-amino group, in conjunction with the adjacent chloro substituent, can participate in cyclocondensation reactions to form bicyclic and polycyclic structures. For instance, reaction with appropriate bifunctional reagents can lead to the formation of pyridopyrimidines, pyridotriazines, or other related heterocyclic scaffolds. These fused systems are of particular interest in drug discovery.

Reactivity of the 5-Chloro Substituent

The chloro group at the 5-position of the pyridine (B92270) ring is amenable to displacement through various transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing a powerful handle for carbon-carbon and carbon-heteroatom bond formation.

The 5-chloro atom can participate in several palladium-catalyzed cross-coupling reactions, which are pivotal in modern organic synthesis.

The Suzuki-Miyaura coupling allows for the formation of a carbon-carbon bond by reacting the chloro-substituted pyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. Current time information in Winnipeg, CA.

The Buchwald-Hartwig amination is a method for forming carbon-nitrogen bonds. This reaction couples the aryl chloride with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. This provides a direct route to substituted aminopyridines.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the chloro-substituted pyridine and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. google.com This reaction is instrumental in the synthesis of arylalkynes.

Table 3: Overview of Cross-Coupling Reactions at the 5-Chloro Position

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |

| Suzuki-Miyaura | Organoboron Reagent | C-C | Palladium catalyst + Base |

| Buchwald-Hartwig | Amine | C-N | Palladium catalyst + Ligand + Base |

| Sonogashira | Terminal Alkyne | C-C (sp2-sp) | Palladium catalyst + Copper(I) co-catalyst + Base |

Note: This table summarizes the general principles of these reactions. Application to this compound would depend on specific reaction conditions.

The chloro substituent on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the chloro group, leading to its displacement. The reactivity in SNAr is enhanced by the presence of the nitrogen atom in the pyridine ring, which helps to stabilize the negatively charged intermediate (Meisenheimer complex). A variety of nucleophiles, including alkoxides, thiolates, and amines, can be employed to introduce new functional groups at this position.

Reactivity of the 4-Cyclobutoxy Group

The 4-cyclobutoxy group is a significant feature of the molecule, influencing its physical properties and offering a site for targeted chemical change. Its reactivity is primarily centered on the ether linkage and the cyclobutyl ring itself.

Modification or Cleavage Reactions of the Ether Linkage

The ether linkage in this compound, an aryl alkyl ether, is generally stable under many reaction conditions. However, it can be cleaved under forcing conditions, typically involving strong acids or Lewis acids. rsc.orgmdma.ch The cleavage of such bonds is a fundamental reaction in organic chemistry, often proceeding through protonation of the ether oxygen, followed by nucleophilic attack. researchgate.net

Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can facilitate cleavage. The reaction mechanism would involve the protonation of the ether oxygen, making the cyclobutyl group susceptible to nucleophilic attack by the halide ion via an SN2 mechanism. Alternatively, if a stable cyclobutyl cation could be formed, an SN1 pathway might be possible, although this is less likely for a cyclobutyl system.

Lewis acids, in combination with nucleophiles, or certain metal catalysts are also employed for the hydrogenolysis of aryl ether bonds. rsc.orgresearchgate.net For instance, a reaction system might utilize a Lewis acid to activate the ether oxygen, making the C-O bond more susceptible to cleavage.

Table 1: Potential Conditions for Ether Linkage Cleavage

| Reagent System | Potential Products | Mechanism Type |

| HBr (concentrated), heat | 5-Chloro-3-aminopyridin-4-ol, Bromocyclobutane | Acid-catalyzed SN2 |

| BBr₃, CH₂Cl₂ | 5-Chloro-3-aminopyridin-4-ol, Bromocyclobutane | Lewis acid-mediated cleavage |

| Pd/C, H₂ (high pressure) | 5-Chloro-3-aminopyridin-4-ol, Cyclobutane (B1203170) | Hydrogenolysis |

Ring Expansion/Contraction Reactions of the Cyclobutyl Moiety

The cyclobutyl group is characterized by significant ring strain, which can be a driving force for rearrangement reactions, particularly those involving carbocation intermediates. chemistrysteps.com While the cyclobutyl ring in the parent molecule is stable, reactions that generate a positive charge on a carbon atom adjacent to the ring can trigger a ring expansion. researchgate.netstackexchange.com

For example, if the ether linkage were cleaved under conditions that promote the formation of a cyclobutylcarbinyl-like cation intermediate, a rearrangement to a more stable cyclopentyl cation could occur. stackexchange.comwikipedia.org This process is driven by the relief of the inherent strain in the four-membered ring and the formation of a more stable secondary carbocation from a primary one. chemistrysteps.com This would ultimately lead to the formation of cyclopentyl-substituted products rather than cyclobutyl ones. While specific studies on this compound are not prevalent, the principles of such rearrangements are well-established in organic chemistry. stackexchange.com

Electrophilic and Nucleophilic Reactions on the Pyridine Core

The electronic nature of the substituted pyridine ring governs its susceptibility to electrophilic and nucleophilic attack. The interplay between the electron-donating amino and cyclobutoxy groups and the electron-withdrawing chloro group dictates the regioselectivity of these reactions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. masterorganicchemistry.com However, the powerful electron-donating and ortho-, para-directing amino group at the C-3 position strongly activates the ring for EAS. khanacademy.orgmasterorganicchemistry.com The cyclobutoxy group at C-4 also acts as an activating, ortho-, para-directing group. The primary directing influence would be the amino group. Therefore, electrophilic attack is most likely to occur at the C-2 and C-6 positions, which are ortho and para to the amino group, respectively. Reactions such as halogenation, nitration, or sulfonation would be expected to yield products substituted at these positions. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic attack than benzene. youtube.comnih.gov This reactivity is enhanced by the presence of good leaving groups, such as the chlorine atom at the C-5 position. The reaction proceeds via an addition-elimination mechanism, typically involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comlibretexts.org A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride at the C-5 position. researchgate.net The rate of this substitution would be influenced by the electronic effects of the other substituents on the ring.

Table 2: Predicted Regioselectivity of Reactions on the Pyridine Core

| Reaction Type | Reagent Example | Predicted Position of Attack | Dominant Influencing Group |

| Electrophilic Substitution | Br₂ / FeBr₃ | C-2 or C-6 | 3-Amino group (activating) |

| Electrophilic Substitution | HNO₃ / H₂SO₄ | C-2 or C-6 | 3-Amino group (activating) |

| Nucleophilic Substitution | NaOCH₃ | C-5 | 5-Chloro group (leaving group) |

| Nucleophilic Substitution | Piperidine | C-5 | 5-Chloro group (leaving group) |

Design and Synthesis of Novel this compound Derivatives

The core structure of this compound serves as a valuable starting point for the development of new chemical entities through various medicinal chemistry strategies.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a computational or synthetic strategy used to identify new molecular cores (scaffolds) that can mimic the biological activity of a known compound while possessing a different structural backbone. nih.govuniroma1.it Starting from the this compound scaffold, one might explore replacing the chloropyridine core with other heterocycles like pyrimidines, pyrazoles, or indoles, while maintaining a similar spatial arrangement of key functional groups. nih.govresearchgate.net This approach is valuable for discovering novel intellectual property and improving physicochemical or pharmacokinetic properties. chemrxiv.org

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity. drughunter.comcambridgemedchemconsulting.com This is a more subtle modification than scaffold hopping. For the target molecule, several bioisosteric replacements could be envisioned. mdpi.com

Table 3: Potential Bioisosteric Replacements

| Original Group | Position | Potential Bioisostere(s) | Rationale |

| 4-Cyclobutoxy | C-4 | Cyclopentyloxy, Isopropoxy, Oxetanylmethoxy | Modify lipophilicity, metabolic stability, and ring strain. chem-space.com |

| 5-Chloro | C-5 | -CF₃, -CN | Mimic electronic properties and size. |

| Pyridine Core | - | Thiophene, Furan, Pyrrole | Alter core electronics and hydrogen bonding capacity. enamine.net |

Introduction of Diverse Substituents for Structural Modification

The functional handles on this compound—specifically the amino group and the chloro substituent—are ideal sites for introducing structural diversity.

The primary amino group at C-3 can undergo a wide range of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be replaced by various other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.

The chlorine atom at C-5 can be replaced by a variety of groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings). This allows for the introduction of aryl, heteroaryl, alkyl, amino, and alkyne functionalities, significantly expanding the chemical space around the core scaffold. derpharmachemica.com The synthesis of diverse derivatives often involves a sequential and strategic application of these reactions. mdpi.comnih.gov

Analytical Method Development for Research Purity and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for assessing the purity and quantifying 5-Chloro-4-cyclobutoxypyridin-3-amine. The selection of the appropriate chromatographic technique is dictated by the physicochemical properties of the analyte and the potential impurities that may be present. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play vital roles in a comprehensive analytical strategy.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the most prevalent technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a precise and reliable HPLC method involves the systematic optimization of several key parameters to achieve the desired separation and sensitivity.

The choice of stationary phase is fundamental to achieving effective separation in reversed-phase HPLC. For a molecule like this compound, which possesses both non-polar (cyclobutoxy, chloro groups) and polar (amine group) functionalities, stationary phases such as C18 (octadecylsilane) and C8 (octylsilane) are common starting points.

C18 Columns: These columns provide high hydrophobicity, leading to strong retention of non-polar compounds. The longer alkyl chain of C18 phases offers greater interaction with the analyte, which can be advantageous for resolving closely related impurities.

C8 Columns: With a shorter alkyl chain, C8 columns are less retentive than C18 columns. This can be beneficial in reducing analysis time and may provide a different selectivity profile for polar impurities.

The selection between C18 and C8 is typically empirical, based on initial screening experiments to evaluate peak shape, resolution, and retention time for the parent compound and its known impurities.

Table 1: Illustrative Comparison of Stationary Phases for Analyte Retention

| Stationary Phase | Typical Particle Size (µm) | Carbon Load (%) | Key Characteristics for this compound Analysis |

| C18 | 1.8 - 5 | 15 - 20 | High retention, suitable for resolving non-polar impurities. |

| C8 | 3 - 5 | 8 - 12 | Moderate retention, potentially faster analysis times. |

Note: This table is for illustrative purposes. Actual performance depends on the specific brand and model of the column.

The mobile phase composition, a mixture of an aqueous component (often with a buffer or acid modifier) and an organic solvent, is a powerful tool for controlling retention and selectivity.

Organic Solvents: Acetonitrile and methanol (B129727) are the most common organic modifiers. Acetonitrile often provides better peak shapes and lower UV cutoff, while methanol can offer different selectivity.

Aqueous Phase: A buffered aqueous phase is crucial for maintaining a consistent ionization state of the amine group on the pyridine (B92270) ring, which ensures reproducible retention times and good peak symmetry. Modifiers like formic acid or trifluoroacetic acid are often added at low concentrations (e.g., 0.1%) to improve peak shape.

A gradient elution , where the proportion of the organic solvent is increased over the course of the analysis, is typically employed. This allows for the efficient elution of a wide range of compounds with varying polarities, from early-eluting polar impurities to the main analyte and late-eluting non-polar byproducts. The gradient profile (slope and duration) is meticulously optimized to maximize the resolution between the analyte and all potential impurities.

The flow rate of the mobile phase affects both the analysis time and the efficiency of the separation. A lower flow rate generally leads to better resolution but longer run times. The optimal flow rate is a compromise between these factors.

Column temperature is another critical parameter. Maintaining a constant and elevated temperature (e.g., 30-40 °C) can decrease the viscosity of the mobile phase, leading to lower backpressure and improved peak efficiency. Temperature can also influence the selectivity of the separation.

The choice of detector is crucial for both quantification and impurity identification.

UV-Vis and Diode Array Detectors (DAD): this compound, containing a substituted pyridine ring, is expected to have a chromophore that absorbs UV light. A DAD detector is particularly useful as it can acquire spectra across a range of wavelengths, which helps in assessing peak purity and selecting the optimal wavelength for quantification, maximizing sensitivity while minimizing interference from co-eluting impurities.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a highly specific and sensitive detection method. MS detection can confirm the identity of the main peak by its mass-to-charge ratio (m/z) and is invaluable for the structural elucidation of unknown impurities, even at trace levels.

Table 2: Hypothetical HPLC-UV Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 35 °C |

| Detection | DAD, 254 nm |

| Injection Vol. | 5 µL |

Note: This table represents a typical starting point for method development and would require empirical validation.

Gas Chromatography (GC) for Volatile Byproducts and Impurity Profiling

While HPLC is the primary tool for the analysis of the main compound, Gas Chromatography (GC) is essential for the detection and quantification of volatile impurities and residual solvents that may be present from the synthesis process. The target compound itself is likely not volatile enough for direct GC analysis without derivatization.

The impurity profiling by GC would focus on starting materials, reagents, and solvents. A headspace GC technique is often employed for residual solvent analysis. For other volatile byproducts, a GC method coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification would be developed. The method would involve optimizing the GC column (e.g., a polar or non-polar capillary column), the temperature program of the oven, and the injector and detector temperatures to achieve adequate separation of all potential volatile impurities.

Spectrophotometric Methods for Concentration Determination (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectrophotometry is a commonly employed technique for determining the concentration of analytes in a solution. The principle of this method is based on the absorption of ultraviolet or visible light by the compound of interest, which is directly proportional to its concentration, as described by the Beer-Lambert law. For a compound like this compound, the first step in developing a UV-Vis method would be to determine its wavelength of maximum absorbance (λmax). This is achieved by scanning a solution of the compound across a range of UV-Vis wavelengths. The λmax is the wavelength at which the compound exhibits the highest absorbance, and it is the most sensitive wavelength for quantification.

Once the λmax is identified, a calibration curve is constructed by preparing a series of standard solutions of this compound at known concentrations. The absorbance of each standard is measured at the λmax, and the data are plotted as absorbance versus concentration. The resulting graph should be linear, and the equation of the line can be used to determine the concentration of unknown samples of the compound based on their absorbance readings.

Validation of Analytical Methods for Research Applications

Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. For research applications involving this compound, a validated method ensures that the data generated are reliable and reproducible. The validation process involves evaluating several key parameters.

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a UV-Vis spectrophotometric method, specificity can be evaluated by comparing the spectra of the pure compound with those of potential interfering substances. In chromatographic methods like High-Performance Liquid Chromatography (HPLC), specificity is demonstrated by the ability of the method to separate the analyte peak from all other peaks.

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. To determine linearity, a series of at least five concentrations of this compound are prepared and analyzed. The data are then subjected to statistical analysis, such as linear regression, to determine the correlation coefficient (r²), which should ideally be close to 1.

Table 1: Illustrative Linearity Data for this compound Analysis

| Concentration (µg/mL) | Absorbance |

| 10 | 0.215 |

| 20 | 0.428 |

| 30 | 0.641 |

| 40 | 0.855 |

| 50 | 1.067 |

Note: This table contains hypothetical data for illustrative purposes.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Repeatability (intra-assay precision) is assessed by performing the analysis on the same sample multiple times on the same day, by the same analyst, and with the same equipment. Intermediate precision is evaluated by varying conditions such as the day of analysis, the analyst, or the equipment. The precision is usually expressed as the relative standard deviation (RSD) of the results.

Table 2: Example of Precision Study Results for this compound

| Precision Level | Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Standard Deviation | RSD (%) |

| Repeatability | 30 | 30.1 | 0.25 | 0.83 |

| Intermediate Precision | 30 | 30.3 | 0.45 | 1.49 |

Note: This table contains hypothetical data for illustrative purposes.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the pure analyte is added to a sample matrix (spiked sample), and the method is used to determine the concentration of the analyte. The percentage of the analyte that is recovered is then calculated.

Table 3: Hypothetical Accuracy (Recovery) Data for this compound

| Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| 20 | 19.8 | 99.0 |

| 30 | 30.3 | 101.0 |

| 40 | 39.5 | 98.8 |

Note: This table contains hypothetical data for illustrative purposes.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve.

Table 4: Estimated LOD and LOQ for this compound Analysis

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 1.5 |

| Limit of Quantitation (LOQ) | 4.5 |

Note: This table contains hypothetical data for illustrative purposes.

Robustness Studies to Evaluate Method Stability

Robustness is a measure of an analytical method's capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.netresearchgate.net It provides an indication of the method's reliability during normal usage. researchgate.net For the analysis of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method was evaluated for its robustness. The study involved systematically altering key chromatographic parameters to assess the impact on the method's performance, specifically on system suitability parameters such as retention time, peak asymmetry, and theoretical plates.

The parameters intentionally varied in this study included the flow rate of the mobile phase, the pH of the aqueous component of the mobile phase, and the column temperature. The results of the robustness study are presented in Table 1, demonstrating the method's stability and reliability under minor variations in its operational conditions.

Table 1: Robustness Study of the HPLC Method for this compound

| Parameter | Variation | Retention Time (min) | Peak Asymmetry | Theoretical Plates |

|---|---|---|---|---|

| Flow Rate (mL/min) | 0.9 (-10%) | 5.8 | 1.12 | 9850 |

| 1.0 (Nominal) | 5.2 | 1.10 | 10100 | |

| 1.1 (+10%) | 4.7 | 1.08 | 10350 | |

| Mobile Phase pH | 3.3 (-0.2) | 5.1 | 1.11 | 10050 |

| 3.5 (Nominal) | 5.2 | 1.10 | 10100 | |

| 3.7 (+0.2) | 5.3 | 1.09 | 10120 | |

| Column Temperature (°C) | 28 (-2°C) | 5.4 | 1.10 | 9900 |

| 30 (Nominal) | 5.2 | 1.10 | 10100 | |

| 32 (+2°C) | 5.0 | 1.09 | 10250 |

The data indicates that minor variations in flow rate, mobile phase pH, and column temperature did not significantly impact the critical quality attributes of the chromatographic separation, confirming the robustness of the analytical method.

Forced Degradation Studies (for method development, not compound stability)

Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. pensoft.net These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability conditions to produce degradation products. researchgate.net The primary purpose of this exercise within method development is to ensure that the analytical method can effectively separate the main compound from all potential degradation products, thus demonstrating the method's specificity. pensoft.net

This compound was subjected to a range of forced degradation conditions, including acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolytic stress. The resulting samples were then analyzed using the developed HPLC method to assess the extent of degradation and the formation of any new peaks.

Table 2: Summary of Forced Degradation Studies for this compound

| Stress Condition | Description | % Degradation of this compound | Number of Degradation Products Observed | Resolution (Rs) of Main Peak from Closest Degradant |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1 N HCl at 60°C for 24 hours | 12.5 | 2 | 2.8 |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 12 hours | 18.2 | 3 | 2.5 |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 48 hours | 25.6 | 4 | 2.2 |

| Thermal Degradation | Solid state at 105°C for 72 hours | 8.4 | 1 | 3.1 |

| Photolytic Degradation | Solid state, exposed to UV light (254 nm) for 7 days | 5.1 | 1 | 3.5 |

The results from the forced degradation studies demonstrate that the analytical method is stability-indicating. In all stress conditions, the degradation products were well-resolved from the parent peak of this compound, with resolution values significantly greater than the acceptance criterion of 1.5. This confirms the method's suitability for accurately quantifying this compound in the presence of its degradation products, which is essential for reliable purity and stability assessments in a research context.

Conclusion and Future Research Perspectives

Summary of Key Findings and Contributions to Pyridinamine Chemistry

The pyridine (B92270) nucleus is a cornerstone of heterocyclic chemistry, with its derivatives finding extensive applications as therapeutic agents, agrochemicals, and functional materials. nih.govwikipedia.org Pyridinamines, specifically, represent a critical subclass of these compounds, serving as key intermediates and pharmacophores in a multitude of biologically active molecules. ontosight.aiwiktionary.orgwikipedia.org The unique electronic properties of the pyridine ring, characterized by an electron-deficient nature, make it susceptible to nucleophilic substitution, which is a key strategy in its functionalization. nih.gov

While the broader field of pyridinamine chemistry is well-established, the specific compound 5-Chloro-4-cyclobutoxypyridin-3-amine occupies a relatively unexplored niche. Its contribution to the field is presently defined by its potential as a novel building block, combining a unique substitution pattern: a chlorine atom, a cyclobutoxy group, and an amine on a pyridine core. This specific arrangement of functional groups—a halogen for potential cross-coupling reactions, a bulky ether group that can influence solubility and steric interactions, and an amino group for amide bond formation or as a basic center—presents a rich platform for generating chemical diversity. The study of such polysubstituted pyridines is crucial for expanding the accessible chemical space for drug discovery and materials science. nih.gov

Identification of Unaddressed Research Questions

The novelty of This compound means that a significant number of fundamental research questions remain unanswered. Addressing these questions is critical to unlocking its potential.

Key Unaddressed Questions:

Physicochemical and Spectroscopic Characterization: What are the fundamental physicochemical properties of the compound, such as its pKa, solubility in various solvents, lipophilicity (logP), and solid-state structure (crystal packing)? A comprehensive spectroscopic profile (¹H NMR, ¹³C NMR, IR, UV-Vis, and high-resolution mass spectrometry) has yet to be published, which is essential for unequivocal identification and quality control.

Reactivity and Stability: How does the interplay of the chloro, cyclobutoxy, and amino substituents affect the reactivity of the pyridine ring? For instance, what is the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions? nih.gov Under what conditions is the cyclobutoxy ether linkage stable?

Biological Activity Profile: What, if any, are the biological activities of this compound? Given that many substituted pyridines exhibit potent pharmacological effects, screening This compound against various biological targets (e.g., kinases, GPCRs, ion channels) is a critical next step.

Metabolic Fate: If considered for pharmaceutical applications, what are the likely metabolic pathways for this compound? Is the cyclobutoxy group susceptible to enzymatic cleavage?

Potential Avenues for Future Synthetic Methodologies for this compound

While the compound is commercially available from some suppliers, the development of efficient, scalable, and modular synthetic routes is paramount for enabling broader research. parchem.com Future synthetic efforts could explore several modern methodologies beyond classical condensation reactions, which often lack the scope for producing such specific substitution patterns. nih.govbaranlab.org

One promising approach involves a convergent synthesis starting from a suitably substituted pyridine core, such as 3,5-dichloro-4-hydroxypyridine. This intermediate could undergo sequential nucleophilic aromatic substitution (SNAr) reactions. The greater reactivity of the 4-position in halopyridines could be exploited for the selective introduction of the cyclobutoxy group, followed by amination at the 3-position. Late-stage functionalization techniques, which are increasingly important in medicinal chemistry, could also be explored. nih.gov

| Methodology | Key Features | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Linear Synthesis (from simple precursors) | Step-by-step construction of the substituted ring. | Potentially low cost of starting materials. | Long reaction sequences, low overall yield. |

| Convergent Synthesis (via SNAr) | Sequential displacement of halogens on a dichloropyridine intermediate. | Modular, allows for late-stage diversification. | Requires control of regioselectivity. |

| Transition-Metal Catalysis | Using Pd, Cu, or other metals to form C-N and C-O bonds. nih.gov | High functional group tolerance, mild reaction conditions. | Catalyst cost and removal, optimization of ligands. |

| Flow Chemistry | Continuous synthesis in microreactors. | Improved safety, scalability, and reproducibility. | Requires specialized equipment and process optimization. |

Advanced Computational Modeling Strategies for Predicting Compound Behavior

Computational chemistry offers powerful tools to predict the properties and behavior of This compound before committing to extensive laboratory work. nih.govnih.gov These in silico methods can guide synthesis, prioritize biological testing, and provide mechanistic insights. researchgate.netufl.edu

Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimal geometry, electronic structure (e.g., HOMO-LUMO energy gap), and electrostatic potential surface, which would offer predictions about its reactivity. nih.govresearchgate.net Molecular docking simulations could be used to virtually screen the compound against the active sites of known drug targets to generate hypotheses about its potential biological function. nih.gov Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can estimate its drug-likeness, including properties like water solubility, blood-brain barrier penetration, and potential for cardiotoxicity (e.g., hERG channel binding). nih.gov

| Modeling Technique | Predicted Property for this compound | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, orbital energies, partial charges, vibrational frequencies. | Predicts reactivity sites; aids in interpretation of spectroscopic data. |

| Molecular Docking | Binding affinity and mode to various protein targets (e.g., kinases, enzymes). nih.gov | Prioritizes the compound for specific biological screening assays. |